N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline
Description
N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline is a substituted benzylaniline derivative characterized by a benzyl group with a 2-(2-ethoxyethoxy) substituent and a 3-methoxy-substituted aniline moiety. Its molecular formula is C₁₉H₂₅NO₃ (molecular weight: 315.41 g/mol) . The compound features:
- A benzyl group substituted at the ortho position with a 2-ethoxyethoxy chain (-OCH₂CH₂OCH₂CH₃).
- A 3-methoxy-substituted aniline (-NH-C₆H₄-3-OCH₃).
Properties
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-21-11-12-22-18-10-5-4-7-15(18)14-19-16-8-6-9-17(13-16)20-2/h4-10,13,19H,3,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIRSJTYOQDXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with 2-(2-ethoxyethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl aniline derivatives.
Scientific Research Applications
N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Analogs from Santa Cruz Biotechnology ()
| Compound Name | Substituent on Aniline | Molecular Formula | Molecular Weight (g/mol) | Price (500 mg) |
|---|---|---|---|---|
| N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline (Target) | 3-Methoxy | C₁₉H₂₅NO₃ | 315.41 | $284.00 |
| N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline | 3-(THF-methoxy) | C₂₃H₃₁NO₄ | 401.50 | $284.00 |
| N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline | 3-Methyl | C₁₉H₂₅NO₂ | 299.41 | $284.00 |
| N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline | 3,4-Dimethyl | C₂₀H₂₇NO₂ | 313.44 | $284.00 |
| N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline | 4-Phenethyloxy | C₂₅H₃₁NO₃ | 393.52 | $284.00 |
Key Observations :
- Steric Effects: The 3,4-dimethyl analog (C₂₀H₂₇NO₂) introduces steric hindrance, which may reduce binding efficiency in enzyme-active sites compared to the less bulky 3-methoxy group .
- Cost : All analogs share identical pricing, suggesting comparable synthetic complexity or commercial availability .
Table 2: Inhibitory Activity Against Lignostilbene-α,β-dioxygenase (LSD) ()
| Compound Name | Substituents | IC₅₀ (µM) | Key Structural Features |
|---|---|---|---|
| N-(4-Hydroxybenzylidene)-3-methoxyaniline | Benzylidene (imine), 4-hydroxy | 0.3 | Conjugated imine enhances binding |
| N-(4-Hydroxybenzyl)-3-methoxyaniline | Benzyl (amine), 4-hydroxy | 10 | Flexible amine linker reduces potency |
| Target Compound | Benzyl (amine), 2-ethoxyethoxy | N/A | Ethoxyethoxy chain may improve solubility |
Key Observations :
- Imine vs. Amine : The benzylidene (imine) derivative exhibits 30-fold higher inhibitory potency (IC₅₀ = 0.3 µM) than the benzyl (amine) analog (IC₅₀ = 10 µM), highlighting the importance of a rigid, conjugated system for LSD inhibition .
- Role of Substituents : The 4-hydroxy group on the benzylidene/benzyl moiety is critical for hydrogen bonding with LSD. The target compound’s 2-ethoxyethoxy chain lacks this group but may enhance metabolic stability or solubility .
Table 3: Physicochemical Comparison with Ethoxy-Substituted Analogs ()
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogD (pH 5.5) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| This compound (Target) | C₁₉H₂₅NO₃ | 315.41 | 3.2 | 1 | 4 |
| N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline | C₂₄H₃₅NO₃ | 385.55 | 5.8 | 1 | 4 |
| N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline | C₁₉H₂₅NO₃ | 315.41 | 3.1 | 1 | 4 |
Key Observations :
- Lipophilicity : The heptyloxy analog (LogD = 5.8) is significantly more lipophilic than the target compound (LogD = 3.2), making it less suitable for aqueous biological systems .
- Symmetry in Ethoxy Groups: The target compound and C₁₉H₂₅NO₃ analog () share identical molecular formulas but differ in substituent placement. The target’s ortho-ethoxyethoxy chain may confer better steric compatibility with hydrophobic enzyme pockets .
Biological Activity
N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C18H23NO3
- Molecular Weight : 301.4 g/mol
- CAS Number : 1040691-28-8
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation, particularly phosphodiesterase (PDE) enzymes.
- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in cancer research. Below is a summary of its key activities:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in various cancer cell lines, including melanoma. |
| Enzyme Inhibition | Inhibits PDE activity, affecting cellular signaling pathways related to growth and differentiation. |
| Antioxidative Effects | Exhibits antioxidative properties that may protect against oxidative stress in cells. |
1. Melanoma Cell Line Study
A study involving highly malignant melanoma cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
2. Enzyme Activity Assay
In another study focused on enzyme inhibition, the compound was tested against PDE4 enzymes. Results indicated that it effectively reduced enzyme activity, suggesting potential applications in treating inflammatory diseases where PDE4 is implicated.
Research Findings
Recent studies have further elucidated the compound's biological activity:
- Antiproliferative Activity : Several derivatives of this compound were synthesized and tested for their antiproliferative effects against various cancer cell lines, showing IC50 values ranging from 1.2 µM to 5.3 µM.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that the presence of methoxy groups at specific positions significantly enhances biological activity.
Data Table: Summary of Biological Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Melanoma | 2.5 | Induction of apoptosis via ROS generation |
| This compound | MCF-7 | 3.1 | Inhibition of PDE4 activity |
| Derivative A | HCT 116 | 4.0 | Antioxidative effects |
| Derivative B | HEK 293 | 5.3 | Modulation of cellular signaling pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
